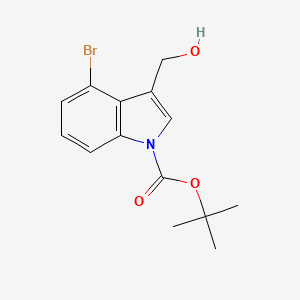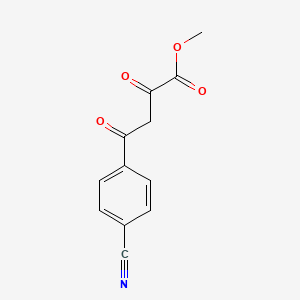
Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate
Overview
Description
“Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate” is a chemical compound. It’s a useful reagent in studying pyrazolopyridinones as functionally selective GABAA ligands .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate” was synthesized by mixing five equivalent methyl acrylate and one equivalent 4-cyano benzaldehyde in the presence of 0.65 equivalents of DABCO (catalyst) in a round-bottomed flask at room temperature and constant stirring .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as UV-Visible, FT-IR, ESI-MS, and 1H NMR . The FTIR spectrum of the compound generated through DFT B3LYP method and 6-311++ G (d,p) basis set was found in good agreement with the experimental spectrum .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of “Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate” with metal ions like Cr3+, Co3+, Ni2+, Mn2+, Cu2+ has been reported . The reaction was characterized by UV-Visible, FT-IR, and powder-XRD .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “Methyl (4-cyanophenyl)glycinate” has a molecular weight of 190.20 g/mol .Scientific Research Applications
Synthesis of Metal Complexes
This compound serves as a precursor in the synthesis of metal complexes. The Morita-Baylis-Hillman reaction scheme is employed to synthesize the ligand, which is then used to form complexes with metals like Cr³⁺, Co³⁺, Ni²⁺, Mn²⁺, and Cu²⁺ . These complexes are characterized using spectroscopic techniques and computational studies, revealing their potential geometries and crystal classes. Notably, the nano-particle size of these complexes ranges from 8.2560 to 4.5316 nm, indicating their suitability for nanotechnology applications .
Antibacterial Activity
The synthesized metal complexes exhibit significant antibacterial activity. Studies have shown that Ni²⁺ and Cu²⁺ complexes, in particular, demonstrate substantial potential against bacterial strains such as S. aureus, E. coli, B. pumilis, and S. typhi. This suggests the compound’s role in developing new antibacterial agents .
Polymer Synthesis
Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate: can be copolymerized with methyl methacrylate to create novel polymers. These copolymers are characterized by their solubility in various solvents, molecular weight, polydispersity indices, and thermal stability. The glass transition temperature and thermal stability of the copolymers can be adjusted by varying the mole fraction of the monomers, which is crucial for material science applications .
Adhesive Formulations
The compound’s derivatives, such as 4-cyanophenyl methacrylate, have been used in the synthesis of adhesives. The reactivity ratios of the monomers are determined to optimize the adhesive properties, which are essential for industrial applications in creating strong, durable bonds .
Ferroelectric Materials
The copolymers derived from Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate have potential applications in the development of ferroelectric materials. These materials exhibit spontaneous electric polarization, which can be reversed by the application of an external electric field, making them suitable for memory devices, capacitors, and piezoelectric sensors .
Conductive Polymers
The synthesized copolymers may also contribute to the field of conductive polymers. These materials are known for their electrical conductivity and are used in a variety of electronic devices, including transistors, light-emitting diodes, and solar cells .
Dental Materials
In the dental industry, the compound’s polymers could be explored for use in dental materials. Their properties, such as reactivity and thermal stability, make them candidates for dental adhesives and composites, which require materials that can withstand the oral environment and provide a strong bond to tooth structures .
Nanotechnology
Lastly, the small particle size of the metal complexes indicates the compound’s relevance in nanotechnology. These nanoparticles could be utilized in drug delivery systems, catalysis, and the development of nano-sized sensors due to their unique physical and chemical properties at the nanoscale .
Mechanism of Action
While the exact mechanism of action for “Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate” is not specified, similar compounds have been studied for their biological activities. For instance, pyrazole derivatives are known to exhibit a wide variety of biological activities such as antibacterial, antifungal, and regulating activities for plant protection in agriculture .
Safety and Hazards
While specific safety and hazard information for “Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate” is not available, similar compounds have safety data sheets available. For instance, “4-Cyanophenyl isocyanate” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and may cause an allergic skin reaction .
Future Directions
The future directions in the study of similar compounds involve their potential applications in various fields. For instance, N-aroyl-N′-(4′-cyanophenyl)thioureas are known to exhibit a wide variety of biological activities and have been used as ligands in the extraction, separation, and determination of heavy metals such as Fe and Zn ions .
properties
IUPAC Name |
methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-17-12(16)11(15)6-10(14)9-4-2-8(7-13)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVZUZGNSNDDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



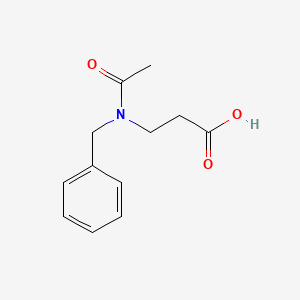
![3',5'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1372686.png)
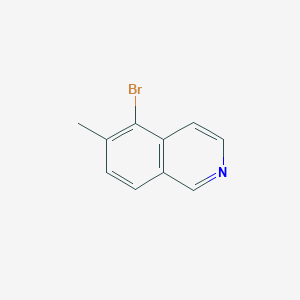
![N-[(4-aminophenyl)methyl]-4-bromobenzamide](/img/structure/B1372691.png)
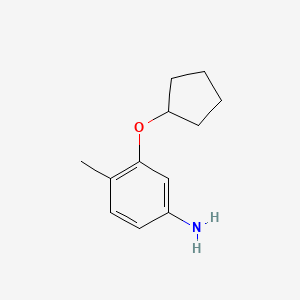
![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)

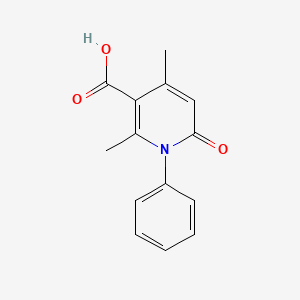
![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)
![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)
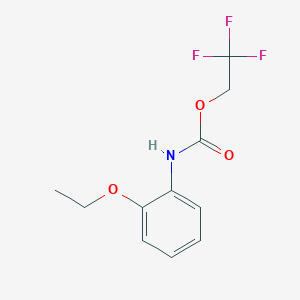
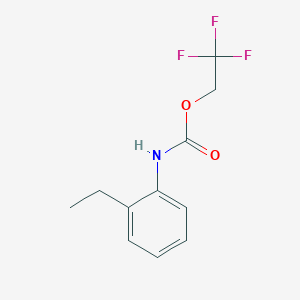
![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)
